3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
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Overview
Description
3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of fluorinated benzamides. This compound is characterized by the presence of a fluorine atom on the benzene ring, a piperidine ring substituted with a methylsulfonyl group, and a benzamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of the compound “3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide” is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, thereby affecting the energy production in cells.
Result of Action
The result of the compound’s action is the inhibition of fungal growth. In vitro tests have shown that the compound has good antifungal activity against certain fungi, such as Valsa mali .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom onto the benzene ring using a fluorinating agent such as Selectfluor.
Piperidine Substitution: Formation of the piperidine ring with a methylsulfonyl group through nucleophilic substitution reactions.
Amide Formation: Coupling of the piperidine derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide: can be compared with other fluorinated benzamides and piperidine derivatives.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the fluorine atom, which may result in different binding properties and biological activities.
3-fluoro-N-(piperidin-4-yl)methyl)benzamide: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the fluorine atom and the methylsulfonyl group in this compound makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKZXSUPMGPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.